molecular formula C8H17NO B6147877 3-methoxy-N-methylcyclohexan-1-amine, Mixture of diastereomers CAS No. 1343188-84-0

3-methoxy-N-methylcyclohexan-1-amine, Mixture of diastereomers

Cat. No.: B6147877
CAS No.: 1343188-84-0
M. Wt: 143.2
InChI Key:
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Description

3-Methoxy-N-methylcyclohexan-1-amine is a chemical compound characterized by a cyclohexane ring with a methoxy group (-OCH₃) at the third position and a methylamino group (-N(CH₃)) at the first position. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.

  • Formation of Enamine: Cyclohexanone is reacted with methylamine to form an enamine intermediate.

  • Methylation: The enamine is then methylated using a suitable methylating agent, such as methyl iodide, to introduce the methoxy group.

  • Hydrolysis: The final step involves hydrolysis to convert the enamine into the desired 3-methoxy-N-methylcyclohexan-1-amine.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic route, ensuring optimal reaction conditions, and purification steps to obtain the desired diastereomeric mixture with high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether.

  • Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted cyclohexanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used in the study of enzyme inhibitors and as a tool compound in biochemical assays. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-methoxy-N-methylcyclohexan-1-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Cyclohexanone: Similar structure but lacks the methoxy and methylamino groups.

  • N-Methylcyclohexanamine: Similar but lacks the methoxy group.

  • 3-Methoxycyclohexanone: Similar but lacks the methylamino group.

Uniqueness: The presence of both the methoxy and methylamino groups on the cyclohexane ring makes 3-methoxy-N-methylcyclohexan-1-amine unique, providing it with distinct chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

1343188-84-0

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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